![molecular formula C10H9BrN2S B3132528 3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 3708-59-6](/img/structure/B3132528.png)

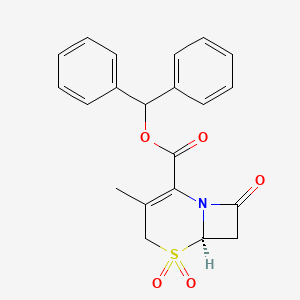

3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

説明

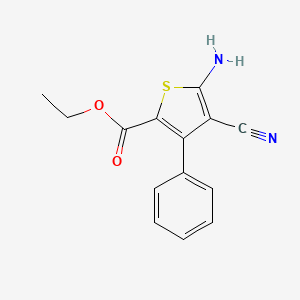

“3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and depend on the specific synthetic pathway used . For instance, diazo-coupling involves the reaction of a diazonium salt with a phenol or aromatic amine .Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 152–156 °C . The FTIR (Fourier-transform infrared spectroscopy) spectrum shows peaks at 3361 cm^-1 (N–H stretch), 3124 cm^-1 (C–H stretch, triazole ring), 2942 cm^-1 (C–H stretch, aliphatic), and 1645 cm^-1 (C=O symmetrical stretch, amide) .科学的研究の応用

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are integral to many synthetic bioactive molecules, exhibiting a wide range of pharmacological activities. These compounds have been reported to show antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The variation in biological activities is often attributed to the substitution patterns on the benzothiazole scaffold, particularly at the C-2 and C-6 carbon atoms. This versatility makes benzothiazole a rapidly developing compound in the realm of medicinal chemistry, serving as a foundation for the design of new therapeutic agents (M. Bhat & S. L. Belagali, 2020).

Synthetic Routes and Structural Importance

The synthesis and structural properties of novel substituted benzothiazole derivatives have been explored in various studies. For instance, the synthesis of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines demonstrates the complexity and potential of benzothiazole-based compounds for further chemical modification and exploration in scientific research (R. Issac & J. Tierney, 1996).

Antioxidant and Anti-inflammatory Applications

Research into benzofused thiazole derivatives has indicated potential antioxidant and anti-inflammatory activities. These compounds have been synthesized and evaluated for their ability to act against oxidative stress and inflammation, suggesting their applicability in developing treatments for conditions associated with these pathological processes (Dattatraya G. Raut et al., 2020).

作用機序

Target of Action

Similar compounds containing benzothiazole have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may interact with bacterial proteins or enzymes to exert their effects. More research is needed to elucidate the precise mode of action of this compound.

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may exert bactericidal effects.

将来の方向性

Benzothiazole derivatives, including “3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide”, show promise in the development of new anti-tubercular drugs . Future research could focus on optimizing the synthetic pathways and further investigating the anti-tubercular activity of these compounds .

生化学分析

Biochemical Properties

3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, it has been shown to interact with other proteins and enzymes involved in cellular signaling pathways, further highlighting its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound enhances synaptic transmission by preventing the breakdown of acetylcholine . In cancer cells, it can induce apoptosis by disrupting mitochondrial function and activating caspase pathways. These cellular effects underscore its potential as a therapeutic agent in neurodegenerative diseases and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This binding interaction is facilitated by the compound’s benzothiazole ring, which fits into the enzyme’s catalytic site. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels in the brain . At higher doses, it may exhibit toxic effects, such as neurotoxicity or hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant adverse effects. These findings are essential for determining safe and effective dosage regimens for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by other enzymes. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with specific transporters or binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other proteins . It can also accumulate in mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells. Targeting signals or post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic efficacy.

特性

IUPAC Name |

3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S.BrH/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11;/h1,3-6,11H,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHDBTCLYCEEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

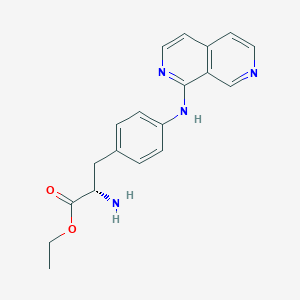

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyran-4-propanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino+](/img/structure/B3132452.png)

![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)